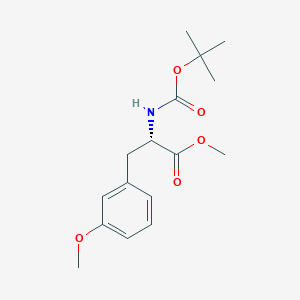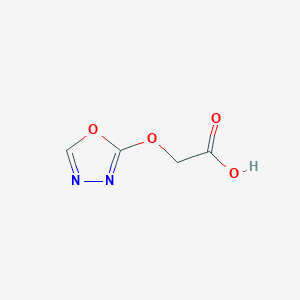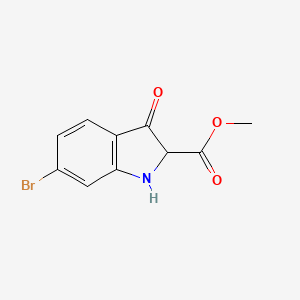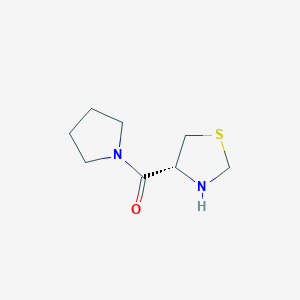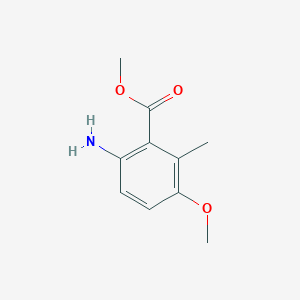
Methyl 6-amino-3-methoxy-2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-amino-3-methoxy-2-methylbenzoate: is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzoic acid and features a methoxy group, an amino group, and a methyl ester group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with 3-methoxy-2-methylbenzoic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst such as sulfuric acid to form methyl 3-methoxy-2-methylbenzoate.
Nitration: The ester is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 6-position, yielding methyl 6-nitro-3-methoxy-2-methylbenzoate.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, resulting in the formation of methyl 6-amino-3-methoxy-2-methylbenzoate.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 6-amino-3-methoxy-2-methylbenzoate can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: The compound can be reduced further to form derivatives with different functional groups at the amino position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include iron powder, tin chloride, or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of different amine derivatives.
Substitution: Introduction of various alkyl or acyl groups.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: Methyl 6-amino-3-methoxy-2-methylbenzoate can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Biology and Medicine:
Pharmaceuticals: The compound may be explored for its potential pharmacological properties, including anti-inflammatory or antimicrobial activities.
Biochemical Research: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agrochemicals: It may be utilized in the synthesis of agrochemical products, including herbicides or insecticides.
Mécanisme D'action
The mechanism of action of methyl 6-amino-3-methoxy-2-methylbenzoate would depend on its specific application. In pharmaceutical contexts, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and amino groups could play a role in binding to active sites or influencing the compound’s overall bioactivity.
Comparaison Avec Des Composés Similaires
Methyl 3-amino-2-methylbenzoate: Similar structure but lacks the methoxy group, which may result in different reactivity and applications.
Methyl 3-amino-4-methoxybenzoate:
Uniqueness: Methyl 6-amino-3-methoxy-2-methylbenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of both methoxy and amino groups provides versatility in its applications, making it a valuable compound in various research and industrial contexts.
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
methyl 6-amino-3-methoxy-2-methylbenzoate |
InChI |
InChI=1S/C10H13NO3/c1-6-8(13-2)5-4-7(11)9(6)10(12)14-3/h4-5H,11H2,1-3H3 |
Clé InChI |
IABQFSMOBJFXGJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1C(=O)OC)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



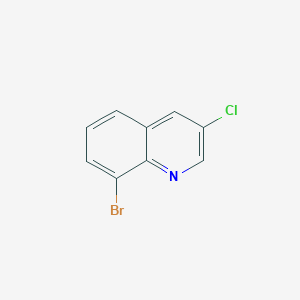
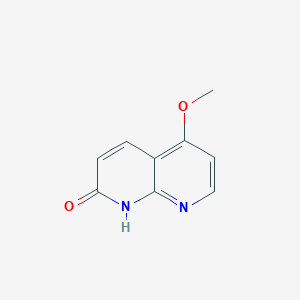

![7-(4-Bromophenyl)-4-chloro-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12969676.png)
![(R)-N1-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine](/img/structure/B12969679.png)
![5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12969685.png)
